molecular formula C8H10N2O5 B155919 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid CAS No. 138377-94-3

2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid

Cat. No.: B155919
CAS No.: 138377-94-3
M. Wt: 214.18 g/mol
InChI Key: CYFGDTOEGYALQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid typically involves the reaction of 4,6-dimethoxypyrimidine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chloro group is replaced by the pyrimidine ring . The reaction conditions generally include refluxing the reactants in a suitable solvent such as ethanol or water for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-((4,6-dimethoxypyrimidin-2-yl)oxy)aceticacid involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in plant death .

Comparison with Similar Compounds

Properties

CAS No.

138377-94-3

Molecular Formula

C8H10N2O5

Molecular Weight

214.18 g/mol

IUPAC Name

2-(4,6-dimethoxypyrimidin-2-yl)oxyacetic acid

InChI

InChI=1S/C8H10N2O5/c1-13-5-3-6(14-2)10-8(9-5)15-4-7(11)12/h3H,4H2,1-2H3,(H,11,12)

InChI Key

CYFGDTOEGYALQB-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)OCC(=O)O)OC

Canonical SMILES

COC1=CC(=NC(=N1)OCC(=O)O)OC

Synonyms

Acetic acid, [(4,6-dimethoxy-2-pyrimidinyl)oxy]- (9CI)

Origin of Product

United States

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